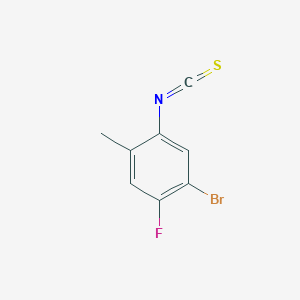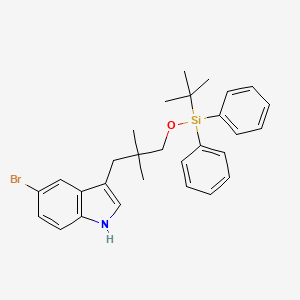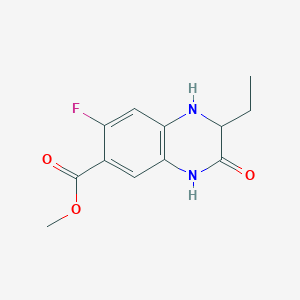
5-Bromo-4-fluoro-2-methylphenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoro-2-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with an isothiocyanate functional group
Méthodes De Préparation
The synthesis of 5-Bromo-4-fluoro-2-methylphenylisothiocyanate typically involves the reaction of 5-Bromo-4-fluoro-2-methylaniline with thiophosgene. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the isothiocyanate group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
5-Bromo-4-fluoro-2-methylphenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine and fluorine substituents on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, catalysts like palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
5-Bromo-4-fluoro-2-methylphenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing various functionalized aromatic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of thiourea linkages. This modification can help in studying protein functions and interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The isothiocyanate group is known for its ability to form covalent bonds with biological targets, making it useful in developing enzyme inhibitors and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-fluoro-2-methylphenylisothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of stable thiourea, carbamate, and dithiocarbamate linkages. This covalent modification can inhibit enzyme activity, alter protein function, and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
5-Bromo-4-fluoro-2-methylphenylisothiocyanate can be compared with other similar compounds, such as:
5-Bromo-4-fluoro-2-methylaniline: This compound lacks the isothiocyanate group and is primarily used as an intermediate in organic synthesis.
4-Fluoro-2-methylphenylisothiocyanate: This compound lacks the bromine substituent and may have different reactivity and applications.
5-Bromo-2-methylphenylisothiocyanate: This compound lacks the fluorine substituent and may exhibit different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H5BrFNS |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-5-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-7(10)6(9)3-8(5)11-4-12/h2-3H,1H3 |
Clé InChI |
BDQDTPRQPDBKKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=C=S)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)
![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)











